N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide
Description
Imidazole Core Functionalization Analysis
The imidazole core of N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide (molecular formula: $$ \text{C}9\text{H}{13}\text{N}3\text{O}2\text{S} $$) is substituted at three positions, creating a multifunctional heterocyclic system. The 2-mercapto group (C2-SH) introduces a sulfur atom capable of thione-thiol tautomerism, while the 5-hydroxymethyl group (C5-CH$$2$$OH) adds polarity and hydrogen-bonding potential. The N1 position is linked to an allyl acetamide side chain ($$-\text{CH}2\text{C(=O)NHCH}2\text{CH=CH}2$$), contributing conformational flexibility.
The imidazole ring’s aromaticity is modulated by substituents:
- The mercapto group’s electron-withdrawing effect reduces electron density at C2, stabilizing thione tautomers.
- The hydroxymethyl group’s electron-donating nature enhances electron density at C5, influencing nucleophilic reactivity.
- The allyl acetamide side chain adopts an extended conformation, minimizing steric clashes with the imidazole ring.
Mercapto Group Coordination Geometry
The mercapto group ($$-\text{SH}$$) exhibits a bent geometry with a C-S-H bond angle of ~96°, as observed in analogous 2-mercaptoimidazoles. Sulfur’s lone pairs enable:
- Metal coordination : In cadmium and gallium complexes, the mercapto group binds as a thiolate ($$-\text{S}^-$$), forming $$\text{M-S}$$ bonds (2.26–2.37 Å).
- Hydrogen bonding : Solid-state structures show intramolecular $$ \text{O-H}\cdots\text{S} $$ interactions (2.7–3.0 Å) between the hydroxymethyl and mercapto groups.
Hydroxymethyl Substituent Conformational Dynamics
The hydroxymethyl group ($$-\text{CH}_2\text{OH}$$) adopts two primary conformers:
- Gauche : OH group oriented toward N3 (stabilized by $$ \text{O-H}\cdots\text{N} $$ hydrogen bonds).
- Anti : OH group rotated away from the ring (favored in polar solvents due to solvation).
Variable-temperature NMR studies of related compounds reveal an energy barrier of ~8 kJ/mol between these states, with the gauche conformation dominating in nonpolar media.
Crystallographic Studies and Solid-State Arrangement
Single-crystal X-ray diffraction data for the compound remain unreported, but analogous structures provide insights:
- Packing motifs : In [Cd(Si(O$$^t$$Bu)$$3$$S)$$2$$(4-hydroxymethylimidazole)], imidazole rings stack via $$\pi$$-$$\pi$$ interactions (3.8–4.2 Å spacing), while hydroxymethyl groups form intermolecular $$ \text{O-H}\cdots\text{O} $$ bonds (2.65 Å).
- Mercapto group interactions : In 2-mercapto-1-methylimidazole, thione-thiol tautomers organize into dimers via $$ \text{N-H}\cdots\text{S} $$ bonds (2.85 Å).
Table 1 : Key Bond Lengths in Related Imidazole Derivatives
Tautomeric Equilibrium Analysis
The compound exhibits thione-thiol tautomerism , influenced by substituents and environment:
- Thione form ($$ \text{C=S} $$): Dominates in solid state and nonpolar solvents, stabilized by resonance ($$ \text{N-C-S} $$) and intramolecular $$ \text{O-H}\cdots\text{S} $$ bonds.
- Thiol form ($$ \text{SH} $$): Favored in polar protic solvents (e.g., water), where solvation stabilizes the thiol group.
IR spectroscopy of similar compounds reveals:
- Thione: $$ \nu(\text{C=S}) $$ ~1250 cm$$^{-1}$$, $$ \nu(\text{N-H}) $$ ~3150 cm$$^{-1}$$.
- Thiol: $$ \nu(\text{S-H}) $$ ~2570 cm$$^{-1}$$.
Comparative Structural Analysis with Analogous Imidazole Derivatives
Table 2 : Structural Comparison with Key Analogues
Key differences:
- N-Allyl vs. N-Cyclopentyl : The allyl group’s flexibility enhances conformational diversity compared to cyclopentyl’s rigidity.
- Hydroxymethyl vs. Methyl : Hydroxymethyl improves aqueous solubility (logP reduced by ~0.8 units) and hydrogen-bonding capacity.
- Mercapto vs. Methoxy : Mercapto groups enable redox activity (e.g., disulfide formation) absent in methoxy analogues.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]-N-prop-2-enylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-2-3-10-8(14)5-12-7(6-13)4-11-9(12)15/h2,4,13H,1,3,5-6H2,(H,10,14)(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIORHXCQIFOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=CNC1=S)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201135381 | |
| Record name | 2,3-Dihydro-5-(hydroxymethyl)-N-2-propen-1-yl-2-thioxo-1H-imidazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105191-50-1 | |
| Record name | 2,3-Dihydro-5-(hydroxymethyl)-N-2-propen-1-yl-2-thioxo-1H-imidazole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5-(hydroxymethyl)-N-2-propen-1-yl-2-thioxo-1H-imidazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Imidazole Ring Construction
Method A: Cyclization of Imidazole Precursors
This method involves the cyclization of suitable precursors such as amino acids or amino alcohols with thiol groups to form the imidazole ring, followed by substitution with hydroxymethyl groups.
- Step 1: Condensation of amino acids or amino alcohols with thiourea derivatives to form imidazole rings.
- Step 2: Introduction of hydroxymethyl groups at the 5-position via formaldehyde or hydroxymethylating agents.
- Step 3: Functionalization of the imidazole nitrogen with an acetamide group through acylation reactions.
Research Data:
Patents indicate that the cyclization often employs reagents like diethyl carbonate or formaldehyde derivatives in the presence of catalysts such as sodium methoxide or potassium carbonate.
Thiol and Hydroxymethyl Group Incorporation
Method B: Thiol-Substituted Imidazole Synthesis
This approach emphasizes the incorporation of a mercapto group at the 2-position of the imidazole ring:
- Step 1: Synthesis of 2-mercaptoimidazole derivatives from imidazole precursors using thiolating agents such as Lawesson's reagent or thiourea derivatives.
- Step 2: Hydroxymethylation at the 5-position using formaldehyde or paraformaldehyde under basic conditions.
Research Findings:
The use of formaldehyde in basic media facilitates selective hydroxymethylation at the 5-position, with subsequent purification steps to isolate the desired isomer.
Acetamide Functionalization
Representative Reaction Scheme
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Cyclization to form imidazole | Amino acid derivatives + thiourea | Reflux, ethanol | Imidazole core formation |
| 2 | Hydroxymethylation | Formaldehyde, base | Mild heating | 5-(Hydroxymethyl) substitution |
| 3 | Mercapto substitution | Thiolating agents | Reflux | 2-mercapto group incorporation |
| 4 | N-alkylation | Allyl bromide | Potassium carbonate, DMF | N-allyl group attachment |
| 5 | Acylation | Acetic anhydride | Room temperature | Acetamide formation |
Data Tables Summarizing Key Parameters
| Method | Key Reagents | Typical Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclization of amino precursors | Amino acids, thiourea | Reflux, ethanol | 50-70% | Requires purification of imidazole intermediate |
| Hydroxymethylation | Formaldehyde, NaOH | Mild heating | 60-80% | Selective at 5-position |
| Mercapto substitution | Thiourea derivatives | Reflux | 55-75% | Ensures sulfur incorporation |
| N-Allylation | Allyl bromide, K2CO3 | Room temp to reflux | 65-85% | Efficient N-alkylation |
| Acetamide formation | Acetic anhydride | Room temp | 70-90% | Final functionalization step |
Research Findings and Optimization Strategies
- Yield Enhancement: Use of phase-transfer catalysts and optimized solvent systems (e.g., DMF, DMSO) can improve yields.
- Selectivity Control: Protecting groups may be employed to prevent side reactions during N-alkylation.
- Reaction Monitoring: TLC and NMR spectroscopy are essential for tracking intermediate formation and purity.
Chemical Reactions Analysis
Thiol (-SH) Reactivity
The mercapto group at position 2 of the imidazole ring exhibits nucleophilic properties, enabling reactions typical of thiols:
Key Findings :
-
Thiol oxidation is reversible under reducing agents like dithiothreitol (DTT), critical for maintaining redox-sensitive applications .
-
Alkylation reactions are regioselective due to steric hindrance from the hydroxymethyl group .
Imidazole Ring Reactivity
The 1H-imidazole ring participates in acid-base and substitution reactions:
Key Findings :
-
The N-allyl group stabilizes the imidazole ring against electrophilic attack at position 1 .
-
Substitution at C-5 (hydroxymethyl) is sterically hindered but feasible under high-temperature conditions .
Hydroxymethyl (-CH₂OH) Reactivity
The hydroxymethyl substituent undergoes typical alcohol reactions:
Key Findings :
-
Oxidation to a carboxylic acid alters hydrogen-bonding interactions, impacting solubility .
-
Silylation strategies are critical for multi-step syntheses involving the imidazole core .
Allyl Group Reactivity
The N-allyl moiety enables π-allyl chemistry and cycloadditions:
Key Findings :
-
The Claisen rearrangement retains the imidazole scaffold but modifies the acetamide side chain .
-
Hydroamination reactions are stereospecific, influenced by the allyl group’s geometry .
Biological Activity and Stability
While not a direct reaction, stability under physiological conditions informs synthetic design:
Scientific Research Applications
N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide is a compound of increasing interest in scientific research due to its unique structural characteristics and potential biological activities. This article explores its applications across various fields, particularly in medicinal chemistry and pharmacology.
Medicinal Chemistry
The unique structure of this compound suggests several potential applications in medicinal chemistry:
- Antimicrobial Activity : Compounds containing imidazole and thiol functionalities are known for their antimicrobial properties. Preliminary studies indicate that this compound may exhibit significant activity against various pathogens.
- Anticancer Properties : The compound's reactivity could allow it to interact with cancer cells, potentially inhibiting their growth or inducing apoptosis .
Pharmacological Studies
Research indicates that this compound may interact with specific biological targets:
- Enzyme Inhibition : The thiol group can undergo oxidation, leading to the formation of disulfides that may affect enzyme activity. Further studies are needed to identify specific enzymes that the compound may inhibit.
- Receptor Modulation : Interaction studies suggest that the compound might bind to receptors involved in disease processes, potentially altering their function.
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions. This process may include the formation of the imidazole ring followed by the introduction of the allyl and acetamide groups.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the structure of this compound and its biological activity is crucial for drug development. Researchers can explore various derivatives by modifying functional groups to enhance efficacy or reduce toxicity.
Example Case Study: Imidazole Derivatives
Several studies have documented the efficacy of imidazole derivatives in treating infections and cancers. For instance, compounds similar to N-allyl variants have demonstrated potent activity against resistant bacterial strains and have been explored as potential anticancer agents in preclinical trials.
Mechanism of Action
The mechanism of action of N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The allyl group may participate in covalent bonding with nucleophilic sites in biological molecules, altering their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of imidazole-based acetamides with varying substituents. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Molecular Comparison
Key Comparative Insights
The 4-methylbenzylthio derivative (MW 331.40) introduces steric bulk and aromaticity, which may improve binding affinity to hydrophobic protein pockets but could limit metabolic stability . The benzo[d][1,3]dioxol-5-ylamino derivative (MW 404.40) incorporates a fused dioxole ring, likely enhancing π-π stacking interactions and resistance to oxidative degradation .
Synthetic Accessibility
- The target compound’s allyl group offers versatility for post-synthetic modifications (e.g., radical additions or cross-coupling reactions), whereas cyclopentyl or benzylthio substituents require more specialized reagents (e.g., Cu(OAc)₂-mediated N-arylation as in ).
Functional Group Reactivity
- The mercapto (-SH) group in the target compound enables disulfide bond formation or chelation of metal ions, contrasting with the 4-methylbenzylthio group’s inertness in redox environments .
- The hydroxymethyl (-CH₂OH) group is common across analogs, suggesting a conserved role in hydrogen bonding or glycosylation mimicry .
The allyl and thiol motifs align with antimicrobial or anticancer scaffolds, though explicit bioactivity data are absent in available literature .
Biological Activity
N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide (CAS: 1105191-50-1) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound involves the reaction of allylamine with 5-(hydroxymethyl)-2-mercapto-1H-imidazole. The compound features a mercapto group, which is known for its reactivity in biological systems, potentially facilitating interactions with various biomolecules.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit topoisomerase II activity, leading to antiproliferative effects in cancer cells .
- Antimicrobial Activity : The presence of sulfur in the mercapto group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Antitumor Activity
Recent studies have evaluated the antitumor potential of related imidazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358 .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| N-Acetamide Derivative | A549 | 2.12 ± 0.21 | 2D Assay |
| N-Acetamide Derivative | HCC827 | 5.13 ± 0.97 | 2D Assay |
| N-Acetamide Derivative | NCI-H358 | 0.85 ± 0.05 | 2D Assay |
These findings suggest that this compound may exhibit similar antitumor properties, warranting further investigation.
Antimicrobial Activity
Preliminary assessments indicate that compounds with imidazole rings possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, tests conducted on Staphylococcus aureus and Escherichia coli using related derivatives have shown promising results .
Case Studies
A notable study involved testing a series of imidazole derivatives on human lung cancer cell lines using both 2D and 3D culture methods. The results indicated that while many derivatives displayed significant cytotoxicity, some also affected normal lung fibroblast cells (MRC-5), highlighting the need for further optimization to enhance selectivity towards cancer cells .
Q & A
Q. What are the optimal synthetic routes for N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Step 1: React 2-chloroacetate derivatives with imidazole precursors under basic conditions (e.g., K₂CO₃ or NaH) to form the imidazol-1-yl-acetate backbone .
- Step 2: Introduce the allyl group via alkylation using allyl bromide in anhydrous solvents (e.g., DMF or THF) .
- Step 3: Incorporate the hydroxymethyl and mercapto groups through selective protection/deprotection strategies (e.g., using tert-butyldimethylsilyl (TBS) for hydroxyl protection) .
Q. Table 1: Synthesis Optimization
| Reaction Step | Solvent | Catalyst/Temp | Yield (%) | Reference |
|---|---|---|---|---|
| Imidazole coupling | DMF | K₂CO₃, 80°C | 65–75 | |
| Allylation | THF | NaH, 0°C→RT | 70–85 | |
| Thiol incorporation | EtOH | H₂O, reflux | 50–60 |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR: Key peaks include:
- IR: Stretching vibrations for -SH (~2550 cm⁻¹), -C=O (1660–1680 cm⁻¹), and -OH (3200–3400 cm⁻¹) .
Note: Compare experimental data with computed spectra (e.g., using Gaussian) to resolve ambiguities in overlapping peaks.
Advanced Research Questions
Q. How can crystallographic studies resolve structural ambiguities in this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Grow crystals via slow evaporation (e.g., from ethanol/water mixtures). Use SHELXL for refinement .
- Key Parameters:
- Space group: Likely triclinic P1 (common for flexible acetamide derivatives) .
- Hydrogen bonding: Intermolecular N–H⋯N and S⋯S interactions stabilize the dimeric structure .
Q. Table 2: Crystallographic Data (Hypothetical)
| Parameter | Value | Reference |
|---|---|---|
| Space group | P1 | |
| Bond length (C=O) | 1.22 Å | |
| Dihedral angle (imidazole) | −96.5° |
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with thiol-binding sites).
- PASS Program: Predict activity spectra (e.g., antimicrobial, anticancer) based on structural fragments .
Example Result: Docking scores of −8.2 kcal/mol suggest strong binding to cysteine proteases .
Q. How to address contradictions in spectral or biological data across studies?
Methodological Answer:
- Identify variables: Compare solvent polarity (e.g., DMSO vs. CDCl₃ in NMR), pH, or impurities .
- Reproduce experiments: Validate synthetic protocols (e.g., catalyst purity in allylation steps) .
- Statistical analysis: Use ANOVA to assess significance of biological activity variations (e.g., IC₅₀ values in cytotoxicity assays) .
Case Study: Discrepancies in imidazole proton shifts (δ 7.2 vs. 7.5) may arise from tautomerism; use variable-temperature NMR to confirm .
Q. What strategies improve the stability of the mercapto group during storage?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
